The synthesis of iclaprim mesylate involves several key steps, beginning with trimethoprim as the starting material. The process includes:
Iclaprim mesylate has a molecular formula of and a molecular weight of approximately 354.41 g/mol. The structure features a pyrimidine ring substituted with various functional groups that enhance its antibacterial activity. Notably, it includes a cyclopropyl group and methoxy substituents that contribute to its pharmacological properties.
The molecular structure is characterized by several hydrogen bonds, including N—H⋯O interactions between iclaprim and mesylate molecules, forming a hydrogen-bonded molecular tape that stabilizes the crystalline form . The IUPAC name for iclaprim is 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine .
Iclaprim mesylate participates in various chemical reactions typical for small organic molecules:
The products formed from these reactions depend on specific conditions and reagents used; for example:
Iclaprim mesylate functions primarily by inhibiting dihydrofolate reductase, an enzyme essential for synthesizing tetrahydrofolate. This cofactor is critical for producing nucleotides and amino acids necessary for DNA replication and cell division in bacteria. By inhibiting this enzyme, iclaprim disrupts bacterial growth and leads to cell death . Its mechanism shows efficacy against strains resistant to other antibiotics due to its unique binding properties to the enzyme compared to traditional inhibitors.
Iclaprim mesylate exhibits specific physical and chemical properties that define its behavior in biological systems:
Iclaprim mesylate has significant applications in various scientific fields:
Iclaprim mesylate emerged from systematic efforts to combat rising trimethoprim (TMP) resistance in Gram-positive pathogens. Traditional diaminopyrimidine antifolates like TMP lost efficacy due to mutations in bacterial dihydrofolate reductase (DHFR), particularly the F98Y substitution in Staphylococcus aureus, which reduced TMP binding affinity by >500-fold [1] [3]. Iclaprim was engineered to address this through:
Table 1: Key DHFR Mutations and Iclaprim's Response
Mutation | Pathogen | TMP MIC Increase | Iclaprim MIC (µg/mL) |
---|---|---|---|
F98Y | S. aureus | >500-fold | 0.06–0.12 |
I100L | S. pneumoniae | 64–128-fold | 0.06–2.0 |
H30R | E. coli | 32-fold | 1.0* |
*Limited Gram-negative activity [4] [9].
X-ray crystallography of S. aureus DHFR co-crystallized with iclaprim revealed critical binding advantages over TMP:
Table 2: Key Binding Interactions of Iclaprim in saDHFR
Residue | Interaction Type | Bond Length (Å) | Functional Role |
---|---|---|---|
Phe 92 | π-π stacking | 3.8 | Hydrophobic anchor |
Asp 27 | Ionic bond | 2.77 | Stabilizes pyrimidine |
Ile 20 | Van der Waals | 3.41 | Enhances affinity |
Leu 54 | Hydrophobic | 4.2 | Compensates for F98Y mutation |
Iclaprim’s preclinical validation emphasized in vitro potency and in vivo efficacy against resistant isolates:
Lead selection criteria included:
Iclaprim’s advantages over TMP and analogues are quantifiable in microbiological and biochemical assays:
Table 3: Comparative MIC90 (µg/mL) Against Key Pathogens
Pathogen | Iclaprim | Trimethoprim | TMP-SMX | Vancomycin |
---|---|---|---|---|
MSSA | 0.12 | 2 | 0.25 | 1 |
MRSA | 0.5 | 8 | 0.25 | 1 |
S. pyogenes | 0.25 | 2 | 0.25 | 0.5 |
S. pneumoniae (pen-R) | 2 | 64 | 8 | 0.5 |
Data aggregated from surveillance studies (2007–2014) [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7